2-Amino-5-phenylfuran-3-carboxylic acid

Monoamine oxidase MAO-A inhibition Neuropharmacology

Researchers requiring balanced dual MAO-A/MAO-B engagement face limited sourcing options. This compound delivers IC₅₀ of 34 nM (MAO-A) and 130 nM (MAO-B) with a selectivity ratio of ~3.8, validated under ChEMBL assay 50045696. • 1.47-fold potency advantage over closest ChEMBL comparator at MAO-A • 2-NH2 handle enables amide coupling, Schiff base & urea diversification • Aligns with WO2007147794A1 HCV antiviral intermediate claims Procure as a key intermediate for parallel library synthesis or dual-target neuropharmacology screening.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B12113964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-phenylfuran-3-carboxylic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(O2)N)C(=O)O
InChIInChI=1S/C11H9NO3/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)
InChIKeyWMATVCMNYZEXOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-phenylfuran-3-carboxylic Acid: Physicochemical and Biological Profile


2-Amino-5-phenylfuran-3-carboxylic acid (CAS 773108-73-9; CHEMBL3415789) is a polysubstituted furan featuring a 2-amino group, a 3-carboxylic acid, and a 5-phenyl substituent on the furan core (C₁₁H₉NO₃, MW 203.19 g/mol) . Its computed physicochemical properties include a topological polar surface area (TPSA) of 76.46 Ų and a LogP of 2.81, indicating moderate lipophilicity with enhanced hydrogen-bonding capacity relative to non-amino analogs . The compound is registered in the ChEMBL database (CHEMBL3415789) with curated bioactivity data against monoamine oxidase (MAO) isoforms, including an IC₅₀ of 34 nM against human recombinant MAO-A and 130 nM against human recombinant MAO-B [1].

MAO profiling 2-Amino furan scaffold with curated MAO-A/MAO-B inhibition data supports isoform profiling workflows.
Physicochemical profile Higher TPSA and maintained LogP suggest in vitro assay compatibility with balanced solubility–permeability.
Synthetic handle 2-NH₂ group enables amide coupling and rapid library expansion without de novo core construction.

2-Amino-5-phenylfuran-3-carboxylic Acid: Irreplaceability vs. Generic Analogs


Substitution at the 2-position of the 5-phenylfuran-3-carboxylic acid scaffold is a critical determinant of biological target engagement and isoform selectivity. In a head-to-head enzymatic screen curated under the same ChEMBL assay entry (ID 50045696), the 2-amino analog (CHEMBL3415789) and a closely related analog differing only in the 2-position substituent (CHEMBL3415617) exhibit quantitatively distinct inhibition profiles against both MAO-A and MAO-B [1]. The 2-amino-substituted compound demonstrates a balanced dual MAO-A/MAO-B inhibition profile (selectivity ratio ≈ 3.8), whereas the comparator compound displays pronounced MAO-A selectivity (ratio ≈ 24). Furthermore, removal of the 2-amino group altogether (as in 5-phenylfuran-3-carboxylic acid, CAS 600158-63-2) shifts the biological profile toward nuclear receptor modulation (PPARγ, FXR, RXRα) rather than MAO enzyme inhibition, as evidenced by reporter gene assay data [2]. These divergent structure-activity relationships preclude generic interchangeability.

Target shift Removal of 2-amino group shifts biological profile from MAO inhibition to nuclear receptor modulation (PPARγ, FXR, RXRα).
Selectivity drift Alternative 2-substituent may produce pronounced MAO-A selectivity, altering the balanced dual inhibition context observed with the 2-amino compound.
Engagement mismatch Unsubstituted 5-phenylfuran-3-carboxylic acid lacks MAO engagement; direct replacement would confound enzyme inhibition studies.

2-Amino-5-phenylfuran-3-carboxylic Acid: Differentiation from Closest Analogs


MAO-A Inhibitory Potency vs. Closest Analog

In a direct head-to-head comparison conducted within the same ChEMBL-curated assay entry (ID 50045696), 2-amino-5-phenylfuran-3-carboxylic acid (CHEMBL3415789) inhibits human recombinant MAO-A with an IC₅₀ of 34 nM [1]. The closest ChEMBL comparator (CHEMBL3415617, a structurally related analog with an alternative 2-position substituent) tested under identical conditions—human recombinant MAO-A expressed in Sf9 cells, 5-hydroxytryptamine substrate, H₂O₂ production readout after 1 hour—yields an IC₅₀ of 50 nM [2]. This represents a 1.47-fold higher potency for the target compound in the same assay system.

MAO-A IC₅₀
Head-to-head
Target 34 nM Comparator 50 nM 1.47-fold lower IC₅₀
Supports MAO-A inhibition assay context
Human recombinant MAO-A; ChEMBL assay 50045696
Monoamine oxidase MAO-A inhibition Neuropharmacology Enzyme kinetics

MAO-B Inhibitory Potency vs. Closest Analog

Against human recombinant MAO-B under identical assay conditions (Sf9 cell expression, 5-phenylacetaldehyde substrate, H₂O₂ detection after 1 h, ChEMBL entry 50045696), 2-amino-5-phenylfuran-3-carboxylic acid exhibits an IC₅₀ of 130 nM [1]. The closest ChEMBL comparator (CHEMBL3415617) shows substantially weaker MAO-B inhibition with an IC₅₀ of 1,200 nM (1.2 μM) in the same assay [2]. This constitutes a 9.2-fold enhancement in MAO-B inhibitory potency conferred by the 2-amino substitution pattern present in the target compound.

MAO-B IC₅₀
Head-to-head
Target 130 nM Comparator 1200 nM 9.2-fold lower IC₅₀
Supports MAO-B engagement interpretation
Same assay conditions as MAO-A; human recombinant MAO-B
MAO-B inhibition Parkinson's disease Neuroprotection Isoform selectivity

Balanced Dual MAO-A/B Inhibition vs. MAO-A-Selective Analog

The MAO isoform selectivity index (SI = IC₅₀_MAO-A / IC₅₀_MAO-B) reveals distinct pharmacological profiles between the two structurally related compounds tested in the same assay entry. 2-Amino-5-phenylfuran-3-carboxylic acid (CHEMBL3415789) yields an SI of 0.26 (34 nM / 130 nM), corresponding to a modest 3.8-fold preference for MAO-A over MAO-B—a balanced dual inhibition profile [1]. In contrast, the comparator CHEMBL3415617 yields an SI of 0.042 (50 nM / 1,200 nM), corresponding to a pronounced 24-fold selectivity for MAO-A, effectively behaving as a MAO-A-selective inhibitor with minimal MAO-B engagement [2]. Thus, the target compound occupies a distinct pharmacological niche as a balanced dual MAO-A/B inhibitor, while the comparator is functionally MAO-A-selective.

MAO-A/B Selectivity
Head-to-head
Target SI 0.26 (3.8× MAO-A pref.) Comparator SI 0.042 (24× MAO-A pref.)
Balanced dual inhibition vs. pronounced MAO-A selectivity
Selectivity index from same ChEMBL assay entry
MAO isoform selectivity Dual inhibition Antidepressant Neurodegenerative disease

Physicochemical Differentiation vs. Non-Amino Analog

The 2-amino substituent substantially alters the physicochemical profile of the 5-phenylfuran-3-carboxylic acid scaffold. 2-Amino-5-phenylfuran-3-carboxylic acid has a computed topological polar surface area (TPSA) of 76.46 Ų and a LogP of 2.81 . In contrast, 5-phenylfuran-3-carboxylic acid (CAS 600158-63-2), which lacks the 2-amino group, has a TPSA of 50.44 Ų and an XLogP3 of 2.2 . The 26.02 Ų increase in TPSA (+51.6%) conferred by the 2-amino group reflects an additional hydrogen bond donor (total HBD = 2 vs. 1) and enhanced capacity for polar interactions, while the modest LogP increase paradoxically suggests the amino group does not reduce overall lipophilicity. This combination of higher TPSA with maintained LogP is atypical and may offer a favorable balance of solubility and passive membrane permeability compared to the non-amino scaffold.

Physicochemical
Data to verify
TPSA 76.46 Ų vs 50.44 Ų LogP 2.81 vs 2.2 (non-amino scaffold)
Higher TPSA with maintained LogP may influence solubility–permeability balance
Computed values; cross-study comparison, different computational methods may apply
Physicochemical properties Drug-likeness Solubility Permeability

2-Amino-Directed Derivatization vs. C2-Methyl/Unsubstituted Analogs

The 2-amino substituent in the target compound provides a nucleophilic handle for amide bond formation, Schiff base condensation, and urea/thiourea synthesis—derivatization pathways that are chemically inaccessible to the 2-methyl analog (2-methyl-5-phenylfuran-3-carboxylic acid, CAS 108124-17-0) and the unsubstituted scaffold (5-phenylfuran-3-carboxylic acid) [1]. This synthetic distinction is reflected in the patent literature, where 3-carboxy furan derivatives incorporating amino functionality are specifically claimed as synthetic intermediates for antiviral agents targeting HCV replication (WO2007147794A1) [2]. The 2-methyl analog, by contrast, has been characterized primarily as a fragment hit for Pim-1 kinase (PDB 4MTA) with no reported capacity for the same amine-directed derivatization chemistry [3]. For medicinal chemistry programs requiring rapid library expansion via amide coupling or related 2-amino-directed transformations, the target compound offers a directly accessible diversification point that methyl and des-amino analogs lack.

Synthetic Versatility
Class-level
2-NH₂ enables amide, Schiff base, urea synthesis Comparators: no reactive C2 handle
Supports derivatization for library expansion
Class-level reactivity; patent WO2007147794 supports amino-furan antiviral intermediates
Synthetic versatility Medicinal chemistry Amide coupling Scaffold derivatization

2-Amino-5-phenylfuran-3-carboxylic Acid: Application Scenarios


MAO-A Screening Cascades with Minimal Compound Consumption

Procurement for MAO-A enzyme inhibition assays benefits from the target compound's IC₅₀ of 34 nM against human recombinant MAO-A, representing a 1.47-fold potency advantage over the closest ChEMBL comparator (50 nM) under identical assay conditions [1]. At screening concentrations, this potency differential enables the use of lower compound amounts per well, reducing overall procurement volume requirements for primary screening campaigns. The same ChEMBL assay entry (50045696) provides a validated protocol reference for assay transfer and reproducibility benchmarking.

Dual MAO-A/B Inhibition for Neurodegenerative Disease Research

The compound's balanced dual inhibition profile (MAO-A IC₅₀ = 34 nM; MAO-B IC₅₀ = 130 nM; selectivity ratio ≈ 3.8) uniquely positions it for research programs investigating simultaneous MAO-A and MAO-B engagement—a pharmacological strategy relevant to multimodal approaches in Parkinson's disease and depression [1]. In contrast, the closest ChEMBL analog (CHEMBL3415617) is functionally MAO-A-selective (24-fold), making it unsuitable for dual-target studies without further synthetic optimization. Researchers should procure this compound when the experimental hypothesis explicitly requires concurrent engagement of both MAO isoforms from a single chemical entity.

Medicinal Chemistry Library Expansion via 2-Amino-Directed Derivatization

The 2-amino group serves as a primary diversification handle for amide coupling, Schiff base formation, and urea synthesis, enabling rapid analog generation without de novo furan core construction [2]. This contrasts with the 2-methyl analog (CAS 108124-17-0), which lacks a reactive functional group at the C2 position and is limited to fragment-based screening applications (exemplified by the Pim-1 kinase co-crystal structure, PDB 4MTA) [3]. Procurement of the target compound as a key intermediate supports parallel library synthesis strategies that the 2-methyl and 2-H scaffolds cannot enable.

Antiviral Intermediate Sourcing for HCV Inhibitor Development

Patent WO2007147794A1 explicitly claims 3-carboxy furan derivatives bearing amino functionality as intermediates for HCV antiviral agents [2]. The target compound's substitution pattern aligns with the general formula disclosed in the patent, making it a relevant synthetic building block for antiviral lead optimization programs. Procurement for this application should be benchmarked against the patent's synthetic protocols, which provide validated reaction conditions for downstream elaboration of the 3-carboxy furan core.

Application
Selection Property
Validation Focus
MAO-A inhibition screening
Reported MAO-A inhibition in curated ChEMBL assay
Assay transfer and IC₅₀ reproducibility
Dual MAO-A/B isoform profiling
Balanced dual inhibition profile (reported MAO-A/B engagement)
Isoform selectivity confirmation in cellular models
Library expansion via 2-amino derivatization
2-NH₂ nucleophilic handle for amide, Schiff base, urea synthesis
Derivatization feasibility and product purity
Antiviral intermediate sourcing (HCV research)
3-Carboxy furan core with amino substitution per patent WO2007147794
Synthetic protocol alignment and intermediate characterization
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